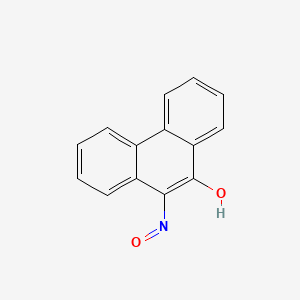

10-Nitrosophenanthren-9-ol

Beschreibung

These compounds are characterized by fused aromatic rings with functional groups (e.g., nitro, hydroxyl) that influence their chemical reactivity, spectral properties, and applications in environmental and synthetic chemistry. This article focuses on comparing structural and analytical data for 10-Nitrosophenanthren-9-ol with analogous compounds, leveraging evidence from nitro-phenanthrenes, hydroxy-anthracenes, and related derivatives.

Eigenschaften

IUPAC Name |

10-nitrosophenanthren-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13(14)15-17/h1-8,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJPSXRANHDJOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14140-04-6 | |

| Record name | 9,10-Phenanthrenequinone monoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014140046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC48526 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC24371 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (10Z)-10-(hydroxyimino)-9,10-dihydrophenanthren-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 10-Nitrosophenanthren-9-ol typically involves the nitration of phenanthrene followed by reduction and subsequent hydroxylation. One common method includes:

Nitration: Phenanthrene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin and hydrochloric acid.

Nitrosation: The amino group is converted to a nitroso group using nitrous acid.

Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the 9th position.

Industrial Production Methods: Industrial production of 10-Nitrosophenanthren-9-ol may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: 10-Nitrosophenanthren-9-ol can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Reduction: The nitroso group can be reduced back to an amino group under appropriate conditions.

Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products:

Oxidation: Phenanthrenequinone derivatives.

Reduction: Aminophenanthrene derivatives.

Substitution: Various esters or ethers of phenanthrene.

Wissenschaftliche Forschungsanwendungen

10-Nitrosophenanthren-9-ol has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies related to enzyme inhibition and interaction with biological macromolecules.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 10-Nitrosophenanthren-9-ol involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Analytical Comparison

Biologische Aktivität

10-Nitrosophenanthren-9-ol is a nitroso derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound has garnered attention in the field of toxicology and pharmacology due to its potential biological activities, particularly in relation to mutagenicity and carcinogenicity. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

10-Nitrosophenanthren-9-ol possesses a nitroso (-NO) group attached to the phenanthrene structure, which influences its reactivity and interactions with biological molecules. The compound's molecular formula is , and it has a molecular weight of approximately 213.22 g/mol.

The biological activity of 10-nitrosophenanthren-9-ol is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules, such as DNA, proteins, and lipids. The nitroso group can undergo reduction to generate reactive nitrogen species, which can lead to oxidative stress and subsequent cellular damage.

Mutagenicity

Research indicates that 10-nitrosophenanthren-9-ol exhibits mutagenic properties. Studies have shown that it can induce mutations in bacterial strains, suggesting a potential risk for carcinogenesis in higher organisms. The compound's mutagenic effects are likely mediated by the formation of DNA adducts, which disrupt normal cellular processes .

Carcinogenic Potential

The carcinogenic potential of 10-nitrosophenanthren-9-ol has been evaluated in various animal models. In one study, administration of the compound resulted in tumor formation in specific tissues, highlighting its role as a potential carcinogen. The mechanism involves metabolic activation leading to DNA damage and subsequent mutations .

Case Study 1: In Vivo Carcinogenicity

A study conducted on mice demonstrated that exposure to 10-nitrosophenanthren-9-ol led to the development of lung tumors after prolonged exposure. The incidence of tumors was significantly higher in treated groups compared to controls, providing evidence for its carcinogenic potential .

Case Study 2: Mutagenicity Testing

In a bacterial reverse mutation assay (Ames test), 10-nitrosophenanthren-9-ol was tested against several strains of Salmonella typhimurium. The results indicated a dose-dependent increase in revertant colonies, confirming its mutagenic activity.

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.